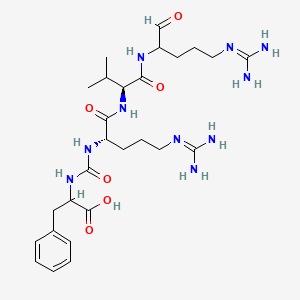
Antipain dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Antipain dihydrochloride is a synthetic oligopeptide that acts as a reversible inhibitor of serine and cysteine proteases. It was first isolated from various strains of actinomycetes in 1972 . This compound is widely used in biochemical research due to its ability to inhibit proteases such as trypsin, papain, and cathepsins A and B .
準備方法
Antipain dihydrochloride is typically prepared through microbial fermentation using actinomycetes. The compound is then extracted and purified through a series of chromatographic techniques . It is soluble in water, methanol, and dimethyl sulfoxide (DMSO), but less soluble in ethanol, butanol, and propanol .
化学反応の分析
Antipain dihydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
科学的研究の応用
Antipain dihydrochloride has a wide range of applications in scientific research:
作用機序
Antipain dihydrochloride exerts its effects by forming a reversible hemiacetal adduct with the active site serine or cysteine residue of the target protease . This interaction inhibits the protease’s activity, preventing it from cleaving peptide bonds in proteins . The molecular targets of this compound include trypsin, papain, and cathepsins A and B .
類似化合物との比較
Antipain dihydrochloride is similar to other protease inhibitors such as leupeptin and chymostatin. it has unique properties that distinguish it from these compounds:
Chymostatin: Both compounds inhibit chymotrypsin-like proteases, but this compound has a broader range of protease inhibition.
Similar compounds include:
- Leupeptin
- Chymostatin
- E-64
- Phenylmethanesulfonyl fluoride (PMSF)
特性
CAS番号 |
37682-72-7 |
|---|---|
分子式 |
C27H45ClN10O6 |
分子量 |
641.2 g/mol |
IUPAC名 |
2-[[5-(diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C27H44N10O6.ClH/c1-16(2)21(23(40)34-18(15-38)10-6-12-32-25(28)29)37-22(39)19(11-7-13-33-26(30)31)35-27(43)36-20(24(41)42)14-17-8-4-3-5-9-17;/h3-5,8-9,15-16,18-21H,6-7,10-14H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,28,29,32)(H4,30,31,33)(H2,35,36,43);1H |
InChIキー |
RJRYYNKRPUWLRZ-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O.Cl.Cl |
異性体SMILES |
CC(C)[C@@H](C(=O)NC(CCCN=C(N)N)C=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O.Cl.Cl |
正規SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O.Cl |
外観 |
Solid powder |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BDBM32804; BDBM-32804; BDBM 32804, Antipain |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















